

Technical Guide: Spectral Analysis of 2-Bromo-1,3-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1,3-difluoro-5-iodobenzene
Cat. No.:	B132709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant applications as a versatile building block in organic synthesis.^[1] Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.^[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the expected spectral data for **2-Bromo-1,3-difluoro-5-iodobenzene**, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and workflow visualizations are presented to aid researchers in the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1,3-difluoro-5-iodobenzene** is presented in the table below.

Property	Value
CAS Number	155906-10-8
Molecular Formula	C ₆ H ₂ BrF ₂ I
Molecular Weight	318.89 g/mol
Appearance	White to light red to green powder/crystal
Melting Point	64 - 68 °C
Purity	≥98% (GC)

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Bromo-1,3-difluoro-5-iodobenzene** based on established principles of spectroscopy and data from similar halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.5 - 7.8	t	~8.5	H-4/H-6

Note: The two aromatic protons are chemically equivalent due to the symmetry of the molecule but will appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~160 (dd)	C-1/C-3
~95 (t)	C-2
~130 (t)	C-4/C-6
~90	C-5

Note: Carbons attached to fluorine will exhibit splitting (d: doublet, t: triplet).

^{19}F NMR (470 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -100 to -120	t	~8.5	F-1/F-3

Note: ^{19}F NMR chemical shifts are typically referenced to CFCl_3 . The fluorine atoms will appear as a triplet due to coupling with the two neighboring aromatic protons.

High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase HPLC

Parameter	Value
Column	C18 (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile:Water (Gradient)
Detection	UV at 254 nm
Expected Retention Time	Highly dependent on exact conditions, but expected to be well-retained.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Method: ESI-MS

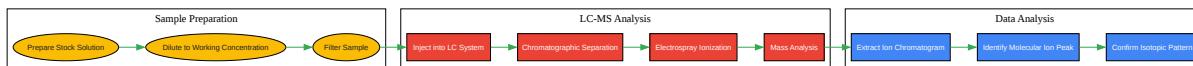
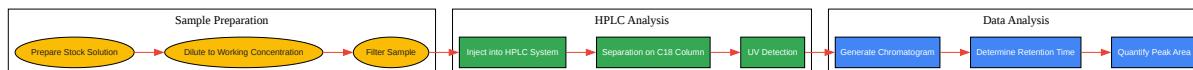
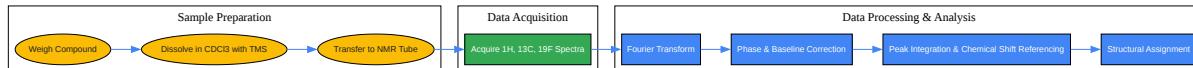
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive/Negative
Expected $[M+H]^+$	319.8979
Expected $[M-H]^-$	317.8822
Isotopic Pattern	Characteristic pattern due to Bromine ($^{79}\text{Br}/^{81}\text{Br}$) and Iodine (^{127}I).

Experimental Protocols

NMR Spectroscopy

A sample of **2-Bromo-1,3-difluoro-5-iodobenzene** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are acquired on a 500 MHz NMR spectrometer. For ^{19}F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.

HPLC Analysis




A stock solution of **2-Bromo-1,3-difluoro-5-iodobenzene** is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A reversed-phase HPLC analysis is performed using a C18 column. A typical gradient elution could start with 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes, holding for 2 minutes, and then returning to the initial conditions. The flow rate is maintained at 1.0 mL/min, and the column oven is set to 30 °C. Detection is carried out using a UV detector at a wavelength of 254 nm.

LC-MS Analysis

For LC-MS analysis, the same chromatographic conditions as the HPLC method can be employed, with the eluent being directed into the mass spectrometer. The mass spectrometer is operated in electrospray ionization (ESI) mode, acquiring data in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and deprotonated molecule $[M-H]^-$, respectively. A full scan is performed over a mass range of m/z 100-500 to detect the parent ion and its characteristic isotopic pattern.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectral analysis of **2-Bromo-1,3-difluoro-5-iodobenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Bromo-1,3-difluoro-5-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b132709#spectral-data-for-2-bromo-1-3-difluoro-5-iodobenzene-nmr-hplc-ic-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com